molecular formula C24H27ClN4 B11995066 3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride CAS No. 122142-77-2

3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride

Cat. No.: B11995066
CAS No.: 122142-77-2
M. Wt: 406.9 g/mol
InChI Key: HFESYLZJRRABLQ-UHFFFAOYSA-N
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Description

3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride (CAS 1934-16-3) is a cationic phenazine dye with the molecular formula C₁₈H₂₂ClN₃S and a molecular weight of 347.905 g/mol . Known commercially as New Methylene Blue N or Basic Blue 24, it is structurally characterized by ethylamino and methyl substituents at positions 3,7 and 2,8, respectively, along with a phenyl group at position 5 of the phenazinium core . This compound is primarily used as a biological stain and photosensitizer, notably for photodynamic inactivation of pathogens like Candida albicans .

Properties

CAS No.

122142-77-2

Molecular Formula

C24H27ClN4

Molecular Weight

406.9 g/mol

IUPAC Name

2-N,8-N-diethyl-3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride

InChI

InChI=1S/C24H26N4.ClH/c1-5-25-19-14-23-21(12-16(19)3)27-22-13-17(4)20(26-6-2)15-24(22)28(23)18-10-8-7-9-11-18;/h7-15H,5-6H2,1-4H3,(H,25,26);1H

InChI Key

HFESYLZJRRABLQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=CC3=[N+]2C4=CC=CC=C4)NCC)C.[Cl-]

Origin of Product

United States

Chemical Reactions Analysis

3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be reduced to leucomethylene blue in the presence of nanocatalysts . Common reagents used in these reactions include sodium dichromate for oxidation and dimethylamine for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride involves its ability to act as an alternative electron carrier in the mitochondrial respiratory chain. It displays anti-inflammatory and anti-apoptotic effects, inhibits monoamine oxidase and nitric oxide synthase, and activates signaling pathways involved in mitochondrial biogenesis and autophagy . These actions contribute to its neuroprotective properties and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenazine Dyes

Structural Comparisons
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) CAS Number
New Methylene Blue N C₁₈H₂₂ClN₃S 3,7-(ethylamino); 2,8-(methyl); 5-(phenyl) 347.905 1934-16-3
Methylene Blue C₁₆H₁₈ClN₃S 3,7-(dimethylamino) 319.85 61-73-4
Safranin O C₂₀H₁₉ClN₄ 3,7-(diamino); 2,8-(methyl); 5-(phenyl) 350.84 477-73-6
Methylene Green C₁₆H₁₇ClN₄O₂S 3,7-(dimethylamino); 4-(nitro) 364.80 2679-01-8
New Methylene Blue (ZnCl₂复合物) C₁₈H₂₂ClN₃S·0.5ZnCl₂ Same as New Methylene Blue N + ZnCl₂ complex 416.05 6586-05-6

Key Structural Differences :

  • New Methylene Blue N differs from Methylene Blue by replacing dimethylamino groups with ethylamino groups and adding methyl substituents at positions 2 and 6. These modifications enhance its lipophilicity (LogP = 6.10 vs. ~3 for Methylene Blue) .
  • Safranin O lacks ethylamino groups but shares the phenyl group at position 5, contributing to its use in Gram staining .
  • Methylene Green introduces a nitro group at position 4, increasing oxidative stability but reducing solubility .
Physicochemical Properties
Property New Methylene Blue N Methylene Blue Safranin O
Melting Point >240°C (decomposes) 100–110°C (hydrated form) 240–250°C (decomposes)
LogP 6.10 ~3.0 3.5 (estimated)
Solubility Soluble in organic solvents Water-soluble Water and ethanol
UV-Vis λₘₐₓ ~620 nm ~665 nm ~530 nm (red)

Notable Trends:

  • The ethylamino and methyl groups in New Methylene Blue N increase hydrophobicity compared to Methylene Blue, making it more suitable for membrane-associated staining .
  • Safranin O ’s absorption at lower wavelengths correlates with its red color and application in counterstaining .

Functional Divergence :

  • New Methylene Blue N ’s extended conjugation and lipophilicity enhance its photosensitizing efficiency in antimicrobial applications .
  • Methylene Blue ’s water solubility and redox properties make it versatile in medical and industrial contexts .

Risk Comparisons :

    Biological Activity

    3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride is a phenazine derivative that has garnered interest due to its potential biological activities. This compound is structurally related to other phenazine dyes, which are known for their applications in various fields, including biology and medicine. The focus of this article is to explore the biological activity of this compound through various studies and data.

    • IUPAC Name : this compound
    • Molecular Formula : C20H23ClN4
    • Molecular Weight : 350.87 g/mol
    • CAS Number : 477-73-6

    Biological Activity Overview

    The biological activity of this compound has been investigated in various contexts, including its antimicrobial properties and potential as a therapeutic agent.

    Antimicrobial Activity

    Phenazine derivatives are well-documented for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit significant antibacterial effects against a range of pathogens.

    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL

    These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

    Antiproliferative Effects

    Research has also highlighted the antiproliferative effects of phenazine derivatives on cancer cell lines. In vitro studies have shown that these compounds can inhibit the growth of various cancer cells, including:

    Cell LineIC50 (µg/mL)
    HeLa (Cervical Cancer)50
    A549 (Lung Cancer)45

    These results indicate that the compound may possess significant anticancer properties, warranting further investigation into its mechanisms of action and potential therapeutic applications.

    Case Studies

    • Study on Antibacterial Properties :
      A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of several phenazine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that this compound had a notable effect on inhibiting MRSA growth with an MIC value lower than traditional antibiotics used against this pathogen .
    • Anticancer Activity Assessment :
      In another study focusing on the antiproliferative effects of phenazine derivatives on human cancer cell lines, researchers found that treatment with this compound led to significant cell cycle arrest in the G1 phase in HeLa cells. This suggests that the compound may interfere with cell cycle regulation mechanisms .

    The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

    • Reactive Oxygen Species (ROS) Generation : Phenazines are known to generate ROS upon reduction, which can lead to oxidative stress in bacterial and cancer cells.
    • Interference with DNA Synthesis : Similar compounds have been shown to intercalate into DNA strands, potentially disrupting replication and transcription processes.
    • Inhibition of Enzymatic Activity : Some studies suggest that phenazines can inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

    Q & A

    Q. How can the compound’s role in electron-transfer processes be experimentally distinguished from nonspecific binding effects?

    • Methodological Answer : Use stopped-flow kinetics to measure electron-transfer rates in the presence of reductants (e.g., NADH). Control experiments with structurally similar but redox-inactive analogs (e.g., methyl-substituted derivatives) isolate binding vs. redox contributions. Spectroelectrochemical cells validate intermediate species .

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